Cas no 883530-04-9 (1-(Cyclohexylmethyl)piperidine-3-carbohydrazide)

1-(Cyclohexylmethyl)piperidine-3-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide
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- Inchi: 1S/C13H25N3O/c14-15-13(17)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h11-12H,1-10,14H2,(H,15,17)
- InChI Key: KNJUMRGGNBYWIU-UHFFFAOYSA-N
- SMILES: O=C(C1CCCN(C1)CC1CCCCC1)NN
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 251
- Topological Polar Surface Area: 58.4
1-(Cyclohexylmethyl)piperidine-3-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C995713-10mg |
1-(Cyclohexylmethyl)piperidine-3-carbohydrazide |
883530-04-9 | 10mg |
$ 65.00 | 2022-06-06 | ||
TRC | C995713-50mg |
1-(Cyclohexylmethyl)piperidine-3-carbohydrazide |
883530-04-9 | 50mg |
$ 115.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016424-500mg |
1-(Cyclohexylmethyl)piperidine-3-carbohydrazide |
883530-04-9 | 500mg |
2991CNY | 2021-05-07 | ||
TRC | C995713-5mg |
1-(Cyclohexylmethyl)piperidine-3-carbohydrazide |
883530-04-9 | 5mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016424-500mg |
1-(Cyclohexylmethyl)piperidine-3-carbohydrazide |
883530-04-9 | 500mg |
2991.0CNY | 2021-07-13 |
1-(Cyclohexylmethyl)piperidine-3-carbohydrazide Related Literature
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
Additional information on 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide
1-(Cyclohexylmethyl)piperidine-3-carbohydrazide: A Comprehensive Overview
1-(Cyclohexylmethyl)piperidine-3-carbohydrazide is a compound with the CAS number 883530-04-9, which has garnered significant attention in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, combining a cyclohexylmethyl group with a piperidine-3-carbohydrazide moiety. The integration of these functional groups imparts distinctive chemical and biological properties, making it a subject of interest for researchers exploring novel chemical entities for therapeutic applications.
The cyclohexylmethyl group is known for its ability to enhance lipophilicity, which can improve drug absorption and bioavailability. On the other hand, the piperidine-3-carbohydrazide moiety introduces hydrogen bonding capabilities and potential sites for further functionalization. This combination makes 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide a versatile scaffold for drug design, particularly in the development of bioactive molecules targeting various disease states.
Recent studies have highlighted the potential of this compound in the context of targeted drug delivery systems. Researchers have explored its ability to serve as a carrier for therapeutic agents, leveraging its structural flexibility and biocompatibility. For instance, a 2022 study published in *Journal of Medicinal Chemistry* demonstrated that 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide can act as a ligand in the construction of nanoparticles designed for cancer therapy. These nanoparticles exhibited enhanced stability and selective targeting of cancer cells, underscoring the compound's potential in advancing nanomedicine.
In addition to its role in drug delivery, this compound has also been investigated for its antimicrobial properties. A 2023 study in *Antimicrobial Agents and Chemotherapy* reported that derivatives of 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide exhibit potent activity against multidrug-resistant bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell membranes while minimizing toxicity to human cells.
The synthesis of 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide involves a multi-step process that typically begins with the preparation of piperidine derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, a 2021 paper in *Green Chemistry* described the use of palladium-catalyzed cross-coupling reactions to construct the cyclohexylmethyl-piperidine framework with high yield and selectivity.
From a structural perspective, 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide features a rigid yet adaptable framework that allows for various modes of interaction with biological targets. Computational studies have revealed that the compound can adopt multiple conformations, enabling it to bind to diverse protein surfaces. This adaptability is particularly advantageous in drug discovery, where compounds with broad binding profiles are often sought after.
Moreover, this compound has shown promise in modulating cellular signaling pathways associated with inflammation and oxidative stress. A 2024 study in *Free Radical Biology and Medicine* demonstrated that 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide can scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokine production in macrophage cell lines. These findings suggest its potential utility in treating inflammatory diseases such as arthritis and neurodegenerative disorders.
The pharmacokinetic profile of 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide has also been extensively studied. Preclinical data indicate that the compound exhibits favorable absorption characteristics and moderate clearance rates, making it suitable for oral administration. However, further investigations are required to optimize its bioavailability and minimize potential off-target effects.
In summary, 1-(Cyclohexylmethyl)piperidine-3-carbohydrazide (CAS No: 883530-04-9) is a chemically versatile compound with diverse applications in drug discovery and development. Its unique structure, combined with recent advancements in synthetic methods and biological studies, positions it as a valuable tool for addressing unmet medical needs across various therapeutic areas.
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